2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide is an organic compound with the molecular formula C11H16N2O2 It is a derivative of ethanimidamide, featuring ethoxy and methoxy substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The ethoxy and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)ethanimidamide
- 2-(3-Methoxyphenyl)ethanimidamide
- 2-(3,4-Dimethoxyphenyl)ethanimidamide
Uniqueness
2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
749201-76-1 |
---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(3-ethoxy-4-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-10-6-8(7-11(12)13)4-5-9(10)14-2/h4-6H,3,7H2,1-2H3,(H3,12,13) |
InChI Key |
VKGMJFILJHTJNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.